Tetraglycol
Overview
Description
Tetraglycol, also known as tetraethylene glycol dimethyl ether (tetraglyme), is a compound that has been studied in various contexts due to its unique properties and potential applications. It is a glycol ether with a variety of uses, including as a solvent in chemical reactions and processes .
Synthesis Analysis
The synthesis of tetraglycol-related compounds involves various chemical reactions. For instance, the synthesis of tetraethylene glycol-substituted Zn(II) phthalocyanines involves the introduction of hydroxyl-terminated tetraethylene glycol chains to the phthalocyanine structure . Additionally, the synthesis of glycoluril tetramer includes the formation of dimeric aggregates in the solid state and the study of its host–guest properties with various ammonium and pyridinium guests .
Molecular Structure Analysis
The molecular structure of compounds related to tetraglycol has been investigated using techniques such as X-ray diffraction. For example, the structure of a 1:1 complex of tetraethylene glycol dimethyl ether with mercuric chloride reveals a cubic unit cell with specific molecular conformations . Similarly, the crystal structure of 3,4,7,8-tetramethylglycoluril shows a unique hydrogen-bonding motif and helical chains in the crystal lattice .
Chemical Reactions Analysis
Tetraglycol and its derivatives undergo various chemical reactions. For instance, tetraacetylglycoluril, a derivative, is involved in reactions such as hydrolysis, nucleophilic substitution, and acylation of amines and alcohols . The sparingly soluble chloroamide, 1,3,4,6-tetrachloro-3a,6a-diphenylglycoluril, is used for iodination reactions with proteins and cell membranes .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetraglycol and related compounds have been extensively studied. For example, the water-soluble tetraethylene glycol-substituted Zn(II) phthalocyanines exhibit specific photophysical and photochemical properties, such as aggregation behavior and fluorescence properties . The vapor-liquid equilibria of tetraglyme with various components such as synthesis gas, methanol, and water have been experimentally studied, providing insights into its solubilities and interactions . Additionally, the characterization of N-phenylmaleimide-terminated poly(ethylene glycol)s and their application to tetra-arm poly(ethylene glycol) gels have been reported, highlighting the toughness and uniform network structure of these materials .
Scientific Research Applications
1. Phase Equilibria and Structure Formation in the Polylactic-co-Glycolic Acid/Tetraglycol/Water Ternary System
- Summary of Application: This research focuses on the phase separation and structure formation processes that occur in solutions of highly hydrophobic polylactic-co-glycolic acid (PLGA) in highly hydrophilic tetraglycol (TG) upon their contact with aqueous media .
- Methods of Application: The researchers used cloud point methodology, high-speed video recording, differential scanning calorimetry, and both optical and scanning electron microscopy to analyze the behavior of PLGA/TG mixtures differing in composition when they are immersed in water .
- Results or Outcomes: The phase diagram of the ternary PLGA/TG/water system was designed and constructed for the first time. The PLGA/TG mixture composition with which the polymer undergoes glass transition at room temperature was determined .
2. Structure Formation during Phase Separation of Poly(D,L-Lactide)–Tetraglycol–Antisolvent Ternary System
- Summary of Application: The diffusion and structure formation processes during phase separation of poly(D,L)-lactide solutions in tetraglycol and their antisolvent deposition in aqueous medium are experimentally studied .
- Methods of Application: The effect of the molecular weight of polymers, the initial concentrations of their solutions, and the composition of antisolvent medium on the type of structures formed is studied .
- Results or Outcomes: The researchers found that either fractal-like or spongy polymer structures are formed as a result of phase separation processes .
3. DiI and DiO Labeling
- Summary of Application: Tetraglycol is used to dilute DiI (1,1′-dioctadecyl-3,3,3′3′-tetramethylindocarbocyanine perchlorate) and DiO (3,3′-dioctadecyloxacarbocyanine perchlorate) for dye/virus injections . These dyes are commonly used in biological research for labeling purposes.
- Methods of Application: The dyes are diluted in Tetraglycol and then injected into the biological sample. The specific procedures can vary depending on the experiment .
- Results or Outcomes: The dyes, once injected, can be used to label and track cells or other biological structures. This can provide valuable information about the behavior and interactions of these structures .
4. Preparation of Hydrogel Materials
- Summary of Application: Tetraglycol is used as a solvent to prepare hydrogel materials, which are a basic component of tissue-engineering constructions (TECs), based on amorphous aliphatic polyesters .
- Methods of Application: The researchers use Tetraglycol to dissolve the polyesters. The solution is then used to create hydrogel materials .
- Results or Outcomes: The use of Tetraglycol as a solvent avoids the need for toxic organic solvents or high temperatures, which can lead to unpredictable behavior of the polymer in a living organism .
Future Directions
properties
IUPAC Name |
2-(oxolan-2-ylmethoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c8-3-5-9-6-7-2-1-4-10-7/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPDSKVQLSDPLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31692-85-0 | |
Record name | Tetrahydrofurfuryl polyethylene glycol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31692-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40923709 | |
Record name | 2-[(Oxolan-2-yl)methoxy]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40923709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Tetrahydrofurfuryl)oxy]ethanol | |
CAS RN |
5831-59-4, 121182-07-8, 31692-85-0 | |
Record name | 2-[(Tetrahydro-2-furanyl)methoxy]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5831-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-((Tetrahydrofurfuryl)oxy)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005831594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(Oxolan-2-yl)methoxy]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40923709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(tetrahydrofurfuryl)oxy]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.916 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Reaction products of tetrahydrofurfuryl alcohol with ethylene oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.489 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.